Gavestinel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .
科学研究应用
Gavestinel has been extensively studied for its neuroprotective properties, particularly in the context of ischemic stroke and acute intracerebral hemorrhage. It acts as a selective antagonist at the glycine site of the NMDA receptor, which is involved in excitatory neurotransmission in the central nervous system . The compound has shown promise in animal models, where it significantly reduced infarct volume and protected somatosensory evoked potential responses . clinical trials in humans have not demonstrated significant efficacy in improving functional outcomes after stroke .
In addition to its potential therapeutic applications, this compound is also used in research to study the role of NMDA receptors in neurological disorders and to develop new neurotherapeutic strategies .
作用机制
Target of Action
Gavestinel, also known as this compound sodium, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor in the central nervous system. This compound specifically binds to the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex .
Mode of Action
This compound acts as a highly potent and selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This means it prevents the normal operation of the receptor without directly competing with the usual neurotransmitter (glycine) for the same binding site. It displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of NMDA receptors . Under normal conditions, these receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory. Excessive activation of nmda receptors, often due to high levels of glutamate, can lead to excitotoxicity and neuronal damage . By acting as an antagonist at the glycine binding site, this compound can help prevent this excessive activation .
Pharmacokinetics
The pharmacokinetics of this compound were determined using compartmental analysis . The mean clearance (CL) and central (Vc) and steady-state (Vss) volumes of distribution across the dose groups were 0.31–0.40 l·h−1, 3.3–3.9 l, and 9.8–17 l, respectively . The mean terminal half-life ranged from 29 h to 56 h . This compound is extensively bound to plasma protein .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of excitotoxicity . By preventing excessive activation of NMDA receptors, this compound can help protect neurons from damage and death caused by high levels of glutamate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that affect NMDA receptors, such as magnesium and zinc, can modulate the effects of this compound . Additionally, conditions that lead to high levels of glutamate, such as ischemia or hypoxia, can increase the need for this compound’s neuroprotective effects .
生化分析
Biochemical Properties
Gavestinel displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites . It binds to the NMDA receptor on the glycine site with high affinity, selectivity, and a broad time window efficacy . This interaction with the NMDA receptor makes this compound a key player in biochemical reactions involving these receptors .
Cellular Effects
This compound’s interaction with the NMDA receptor has significant effects on various types of cells and cellular processes. In ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, continuously stimulating NMDA receptors . This compound, by binding to the glycine site of the NMDA receptor, can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the NMDA receptor. It acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be neuroprotective in models of ischemic stroke
Metabolic Pathways
Given its interaction with the NMDA receptor, it is likely involved in pathways related to neurotransmission .
Transport and Distribution
Given its role as an antagonist at the NMDA receptor, it is likely that it is transported to areas of the cell where these receptors are present .
Subcellular Localization
Given its interaction with the NMDA receptor, it is likely localized to areas of the cell where these receptors are present .
准备方法
Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.
化学反应分析
Gavestinel undergoes several types of chemical reactions, including:
Hydroxylation: This reaction is catalyzed by cytochrome P450 2C9, resulting in the formation of p-Hydroxythis compound.
Substitution Reactions: The compound can undergo substitution reactions at the indole ring, particularly at the C-3 position.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common reagents used in these reactions include cytochrome P450 enzymes, oxidizing agents, and reducing agents. The major products formed from these reactions include p-Hydroxythis compound and other substituted derivatives .
相似化合物的比较
Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:
Kynurenic Acid: Another NMDA receptor antagonist that acts at the glycine site but with lower selectivity and affinity compared to this compound.
D-Serine: A co-agonist at the glycine site of the NMDA receptor, which can enhance NMDA receptor activity rather than inhibit it.
5,7-Dichlorokynurenic Acid: A competitive antagonist at the glycine site of the NMDA receptor, similar to this compound but with different pharmacokinetic properties.
This compound’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .
属性
CAS 编号 |
153436-38-5 |
---|---|
分子式 |
C18H12Cl2N2NaO3 |
分子量 |
398.2 g/mol |
IUPAC 名称 |
sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |
InChI 键 |
OBPMZHMRJJJUBC-UHDJGPCESA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
153436-38-5 | |
同义词 |
1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。